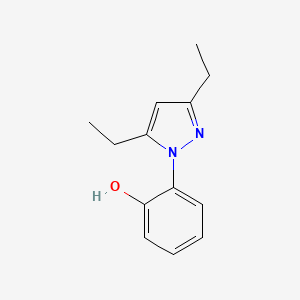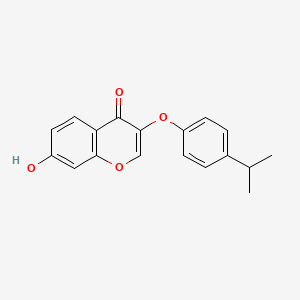
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. It has been widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell growth, differentiation, survival, and metabolism.
Mecanismo De Acción
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one acts as a competitive inhibitor of the ATP-binding site of PI3K. It binds to the enzyme's active site and prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3. This inhibition leads to a decrease in downstream signaling through the AKT and mTOR pathways, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to inhibit angiogenesis (the formation of new blood vessels) and to suppress inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one is a potent and selective inhibitor of PI3K, making it a valuable tool for investigating the role of PI3K in various cellular processes. However, it should be noted that 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has some limitations for lab experiments. It is not a reversible inhibitor, meaning that its effects on PI3K activity are long-lasting and cannot be easily reversed. In addition, 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which should be taken into consideration when interpreting experimental results.
Direcciones Futuras
There are several future directions for the use of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one in scientific research. One area of interest is the development of more selective PI3K inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of the role of PI3K in various disease states, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the use of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one in combination with other drugs or therapies may lead to more effective treatments for these diseases.
Métodos De Síntesis
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one can be synthesized through a multi-step process involving the reaction of 2,4-dihydroxybenzoic acid with isopropyl bromide, followed by the reaction of the resulting intermediate with 4-isopropylphenol and 7-hydroxycoumarin. The final product is obtained through purification and crystallization. The synthesis of 7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one has been widely used in scientific research to investigate the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways such as AKT and mTOR.
Propiedades
IUPAC Name |
7-hydroxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)12-3-6-14(7-4-12)22-17-10-21-16-9-13(19)5-8-15(16)18(17)20/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZZOKKFPJCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-isopropyl-phenoxy)-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

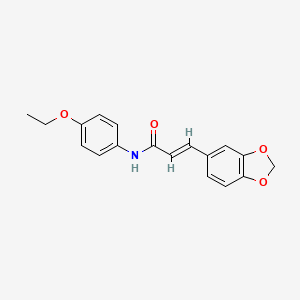

![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)

![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)

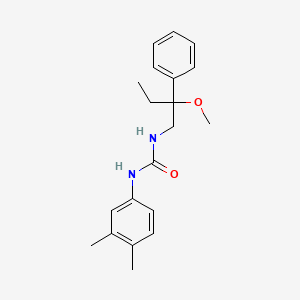
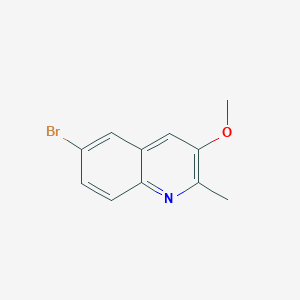
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
![(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2950389.png)
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
![N-cyclopropyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2950391.png)
